Phenolphthaleinglucuronicacidsodiumsalt

Description

BenchChem offers high-quality Phenolphthaleinglucuronicacidsodiumsalt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenolphthaleinglucuronicacidsodiumsalt including the price, delivery time, and more detailed information at info@benchchem.com.

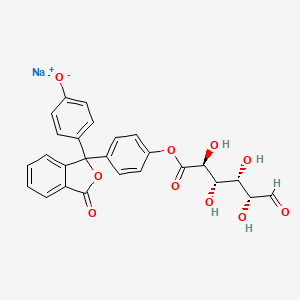

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H21NaO10 |

|---|---|

Molecular Weight |

516.4 g/mol |

IUPAC Name |

sodium;4-[3-oxo-1-[4-[(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoyl]oxyphenyl]-2-benzofuran-1-yl]phenolate |

InChI |

InChI=1S/C26H22O10.Na/c27-13-20(29)21(30)22(31)23(32)25(34)35-17-11-7-15(8-12-17)26(14-5-9-16(28)10-6-14)19-4-2-1-3-18(19)24(33)36-26;/h1-13,20-23,28-32H;/q;+1/p-1/t20-,21+,22-,23-,26?;/m0./s1 |

InChI Key |

NOCRZCQVQRDTAS-JWIBQNAXSA-M |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)OC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O.[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)OC(=O)C(C(C(C(C=O)O)O)O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure of phenolphthalein glucuronic acid sodium salt

Technical Monograph: Phenolphthalein -D-Glucuronide Sodium Salt

Advanced Substrate Analysis for -Glucuronidase Quantification[1]

Chemical Architecture & Identity

The molecule consists of a phenolphthalein core conjugated to a glucuronic acid moiety via a

Physicochemical Constants

| Property | Specification |

| IUPAC Name | Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate |

| Common Name | Phenolphthalein Glucuronide Sodium Salt |

| CAS Number | 6820-54-8 (Sodium Salt); 15265-26-6 (Free Acid) |

| Molecular Formula | |

| Molecular Weight | 516.43 g/mol |

| Solubility | Soluble in water (up to ~50 mg/mL); slightly soluble in ethanol |

| Appearance | White to off-white powder |

| Stability | Hygroscopic; store at -20°C. Spontaneous hydrolysis occurs at high pH (>8.[1][2][3][4]0) over time. |

Structural Logic

The utility of PhP-G relies on the "masking" of the phenolphthalein chromophore.[1] In its conjugated state, the phenolic hydroxyl group—essential for the resonance stabilization of the pink quinoid form—is blocked by the glucuronic acid.

Mechanistic Utility

The assay utilizes a "Stop-and-Read" mechanism.[1] Unlike p-nitrophenyl glucuronide (pNPG), which releases a yellow chromophore detectable near neutral pH, PhP-G requires a biphasic pH protocol.[1]

The Reaction Pathway

-

Enzymatic Phase (Acidic/Neutral): The enzyme hydrolyzes the

-glycosidic bond.[1] -

Termination Phase (Alkaline): A high-pH stop solution denatures the enzyme and ionizes the released phenolphthalein.[1]

Figure 1: Biphasic reaction mechanism. Hydrolysis occurs at physiological pH, but detection requires alkaline shift.

Validated Experimental Protocol

Objective: Quantification of

Reagents Preparation

-

Buffer A (Acetate Buffer, pH 4.5): 0.1 M Sodium Acetate.[1][5] Adjust pH with Acetic Acid.[1][5][6] Note: For E. coli derived enzymes, use Phosphate Buffer pH 6.8.

-

Reagent B (Substrate Solution): 1.2 mM Phenolphthalein Glucuronide.[1] Dissolve 6.2 mg of PhP-G Sodium Salt in 10 mL of water. Prepare fresh.

-

Reagent C (Stop Solution): 0.2 M Glycine Buffer, pH 10.4. Dissolve glycine in water and adjust pH with 10N NaOH. Critical: pH must be >10.0 to ensure full color development.

Assay Workflow

| Step | Action | Critical Technical Note |

| 1. Equilibration | Pipette 0.8 mL Buffer A + 0.1 mL Reagent B into tubes. Incubate at 37°C for 5 min. | Ensures reaction kinetics start at correct temp. |

| 2. Initiation | Add 0.1 mL Enzyme Solution. Mix by inversion. | Record exact start time ( |

| 3. Incubation | Incubate at 37°C for exactly 30 minutes. | Keep strictly controlled. |

| 4. Termination | Add 5.0 mL Reagent C (Stop Solution) . | Immediately raises pH to >10, stopping enzyme and developing color.[1] |

| 5. Measurement | Read Absorbance at 540 nm (green filter). | Zero against a reagent blank (Buffer + Substrate + Stop Sol).[1] |

Workflow Diagram

Figure 2: Step-by-step assay flowchart emphasizing the critical stop/development step.

Comparative Analysis & Troubleshooting

Substrate Comparison

| Feature | Phenolphthalein Glucuronide | p-Nitrophenyl Glucuronide (pNPG) | 4-MUG (Fluorogenic) |

| Detection | Colorimetric (540 nm) | Colorimetric (405 nm) | Fluorometric (Ex365/Em455) |

| Sensitivity | Moderate | High | Ultra-High |

| Protocol | Endpoint Only (Requires pH shift) | Kinetic (Continuous) or Endpoint | Kinetic or Endpoint |

| Interference | Low (few biologicals pink at pH 10) | High (yellow serum interference) | Low |

Common Failure Modes

-

No Color Development: usually caused by Stop Solution pH drift .[1] If the final mixture pH is < 8.2, phenolphthalein remains colorless (lactone form).[1] Ensure Stop Solution is pH 10.4+.[1][5]

-

High Background: Spontaneous hydrolysis.[1] PhP-G is unstable in alkaline conditions during storage.[1] Ensure substrate stock is stored frozen and at neutral/slightly acidic pH.[1]

-

Precipitation: The sodium salt is soluble, but the free acid (formed if buffer is too acidic and concentration is high) is less soluble.[1] Maintain recommended concentrations.

References

-

Sigma-Aldrich.Phenolphthalein

-D-glucuronide sodium salt Product Specification & Datasheet. Retrieved from [1] - -glucuronidase activity in human serum. Journal of Biological Chemistry.

-

Worthington Biochemical. Glucuronidase, Beta - Assay Protocol. Retrieved from [1]

-

PubChem. Phenolphthalein Glucuronide, Sodium Salt (Compound Summary). National Library of Medicine.[1] Retrieved from [1][3]

-

Szasz, G. (1967).[1][7] Comparison between p-nitrophenyl glucuronide and phenolphthalein glucuronide as substrates in the assay of beta-glucuronidase. Clinical Chemistry. Retrieved from

Sources

- 1. Phenolphthalein Glucuronide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. β-glucuronidase substrate, chromogenic, ≥90% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. Phenolphthalein Glucuronide, Sodium Salt | C26H21NaO10 | CID 23708193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenolphthalein Glucuronide, Sodium Salt | CAS 6820-54-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Glucuronidase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Comparison between p-nitrophenyl glucuronide and phenolphthalein glucuronide as substrates in the assay of beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Principles and Standardized Quantification of β-Glucuronidase Activity via Phenolphthalein Glucuronide Hydrolysis

Executive Summary

β-Glucuronidase (GUS, EC 3.2.1.31) is a critical glycoside hydrolase responsible for the cleavage of β-D-glucuronic acid residues from complex carbohydrates and glucuronidated xenobiotics. In drug development, understanding GUS activity is paramount, as gut microbial GUS enzymes can deconjugate and reactivate drug metabolites (such as the irinotecan metabolite SN-38G), leading to severe dose-limiting toxicities[1].

To accurately quantify this enzymatic activity, the phenolphthalein glucuronide (PheP-Gluc) assay remains a gold standard. This whitepaper elucidates the structural causality behind GUS-mediated hydrolysis, explains the chemical rationale of the PheP-Gluc assay, and provides a field-proven, self-validating protocol for robust quantification.

Structural Basis and Catalytic Mechanism

β-Glucuronidases primarily belong to the Glycoside Hydrolase Family 2 (GH2) and operate via a retaining double-displacement mechanism [2]. The active site architecture is highly conserved across species, from Escherichia coli to humans, ensuring precise substrate alignment and efficient catalysis.

Substrate Recognition

The enzyme aligns ether-linked glucuronides using a combination of hydrophobic, hydrogen-bonding, and electrostatic interactions. A highly conserved N-K motif (Asparagine and Lysine residues, e.g., Asn566 and Lys568 in bacterial GUS) is critical for anchoring the unique carboxylic acid group of the glucuronic acid moiety[1][3]. Without this precise alignment, the substrate cannot enter the transition state.

The Double-Displacement Pathway

The hydrolysis is catalyzed by two highly conserved acidic residues. In human GUS, these are Glu540 (the nucleophile) and Glu451 (the acid/base catalyst)[2].

-

Glycosylation: Glu451 donates a proton to the glycosidic oxygen (the leaving group), while Glu540 performs a nucleophilic attack on the anomeric carbon. This forms a covalent glycosyl-enzyme intermediate and releases the aglycone (phenolphthalein).

-

Deglycosylation: A water molecule enters the active site. Glu451 (now acting as a base) deprotonates the water, allowing the resulting hydroxide to attack the anomeric carbon. This breaks the covalent bond, releasing D-glucuronic acid and regenerating the enzyme[2].

Catalytic mechanism of β-glucuronidase via a retaining double-displacement pathway.

The Phenolphthalein Glucuronide Assay System

Chemical Rationale

The PheP-Gluc assay capitalizes on the pH-dependent chromogenic properties of phenolphthalein. The substrate, phenolphthalein β-D-glucuronide, is colorless. The enzymatic hydrolysis is performed at the enzyme's optimal pH (typically mildly acidic to neutral). At this pH, the liberated phenolphthalein remains in its colorless lactone form[4].

To quantify the reaction, an alkaline stop solution (pH > 10) is added. This serves a dual purpose:

-

Enzyme Denaturation: The high pH immediately halts catalysis, ensuring precise timing of the reaction rate.

-

Chromogenic Shift: The alkaline environment deprotonates the liberated phenolphthalein, triggering a structural rearrangement into its pink quinoid dianion form, which exhibits a strong absorbance peak at 540 nm.

Assay Workflow Logic

Standardized workflow for the phenolphthalein glucuronide spectrophotometric assay.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. It incorporates standard curves and blanks to account for background absorbance and ensure linearity. The unit definition applied here is the modified "Fishman" unit: One unit liberates 1.0 µg of phenolphthalein from PheP-Gluc per hour at 37°C[5].

Reagent Preparation

-

Reaction Buffer:

-

For E. coli GUS: 75 mM Potassium Phosphate Buffer, pH 6.8, containing 1.0% (w/v) BSA. (Causality: BSA acts as a carrier protein to prevent enzyme adsorption to tube walls and stabilizes the active conformation).

-

For Mammalian/Mollusk GUS: 100 mM Sodium Acetate Buffer, pH 3.8 to 5.0[5].

-

-

Substrate Solution: 1.2 mM to 3.0 mM Phenolphthalein Glucuronic Acid in deionized water[5].

-

Stop Solution: 200 mM Glycine Buffer, adjusted to pH 10.4 with 1 M NaOH.

-

Standard: 0.05% (w/v) Phenolphthalein in 95% Ethanol.

Step-by-Step Methodology

-

Standard Curve Generation: Prepare a standard curve ranging from 0 to 50 µg of phenolphthalein. Mix the standard solution with the Reaction Buffer to a volume of 1.4 mL. Add 5.0 mL of Stop Solution. This validates the spectrophotometer's dynamic range and provides the conversion factor for absorbance to micrograms of product[5].

-

Equilibration: Pipette 0.70 mL of Reaction Buffer and 0.10 mL of the appropriately diluted β-Glucuronidase Enzyme Solution into a glass test tube. Equilibrate the mixture in a water bath at 37°C for 5 minutes.

-

Reaction Initiation: Add 0.70 mL of the PheP-Gluc Substrate Solution to the tube. Immediately mix by inversion. Self-Validation Check: Prepare a "Blank" tube containing Buffer and Substrate, but substitute 0.10 mL of buffer for the enzyme. This controls for spontaneous substrate hydrolysis.

-

Incubation: Incubate exactly for 30 minutes at 37°C. (Causality: Strict adherence to time ensures the rate calculation (per hour) remains accurate and within the linear range of the enzyme's kinetics).

-

Termination and Color Development: Add 5.0 mL of the 200 mM Glycine Stop Solution (pH 10.4) to all tubes. Mix thoroughly by inversion.

-

Spectrophotometric Detection: Transfer the solutions to 1-cm light path cuvettes. Record the absorbance at 540 nm against the prepared Blank.

Data Interpretation

Calculate the specific activity using the formula: Units/mL enzyme = (µg phenolphthalein liberated * 2 * Dilution Factor) / 0.1 (Note: The multiplier '2' corrects the 30-minute assay time to the 1-hour unit definition)[5].

Quantitative Data & Kinetic Parameters

The kinetic behavior of β-glucuronidase varies significantly depending on its biological origin. The table below summarizes the operational parameters required to adapt the PheP-Gluc assay for different enzyme sources.

| Enzyme Source | Optimal pH | Typical | Buffer System | Stop Reagent | Detection |

| Escherichia coli | 6.8 | 0.2 - 0.6 mM | Potassium Phosphate | Glycine, pH 10.4 | 540 nm |

| Bovine Liver | 3.8 - 4.5 | ~1.5 mM | Sodium Acetate | Glycine, pH 10.4 | 540 nm |

| Patella vulgata (Limpet) | 3.8 | 0.052 mM | Sodium Acetate | Glycine, pH 10.4 | 540 nm |

| Homo sapiens (Human) | 4.5 - 5.0 | 0.6 - 1.0 mM | Sodium Acetate | Glycine, pH 10.4 | 540 nm |

Data synthesized from standardized assay conditions and kinetic evaluations[4][5].

Conclusion

The hydrolysis of phenolphthalein glucuronide by β-glucuronidase is a highly orchestrated event relying on the precise spatial arrangement of the N-K motif and the Glu540/Glu451 catalytic dyad. By leveraging the pH-dependent chromogenic shift of the phenolphthalein leaving group, researchers can achieve highly reproducible quantification of this enzyme. Adhering to the strict buffering, timing, and self-validating blanking procedures outlined in this guide ensures data integrity, which is critical for downstream applications in drug metabolism and microbiome research.

References

-

β-Glucuronidase - Wikipedia Source: Wikipedia URL:[Link]

-

Structure and Inhibition of Microbiome β-Glucuronidases Essential to the Alleviation of Cancer Drug Toxicity Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception Source: ACS Publications URL:[Link]

-

Full article: A microtitre plate assay for measuring glycosidase activity Source: Taylor & Francis Online URL:[Link]

Sources

Physical and chemical properties of phenolphthalein glucuronide

Technical Monograph: Phenolphthalein -D-Glucuronide

The Gold Standard Substrate for -Glucuronidase Activity Quantification

Executive Summary

Phenolphthalein

This guide provides researchers with the structural data, reaction mechanisms, and validated protocols necessary to utilize P-Gluc effectively in drug metabolism studies, bacterial identification, and lysosomal enzyme profiling.

Physicochemical Profile

P-Gluc is a conjugate of the acid-base indicator phenolphthalein and glucuronic acid. It is typically supplied as a sodium salt to enhance aqueous solubility.

Table 1: Molecular & Physical Specifications

| Property | Specification |

| Chemical Name | Phenolphthalein |

| CAS Number | 6820-54-8 (Sodium Salt); 15265-26-6 (Free Acid) |

| Molecular Formula | |

| Molecular Weight | 516.43 g/mol (Sodium Salt); 494.45 g/mol (Free Acid) |

| Appearance | White to pale beige hygroscopic powder |

| Solubility | Highly soluble in water (>50 mg/mL); Soluble in MeOH |

| pKa (Carboxyl) | ~2.8 (Glucuronic acid moiety) |

| pKa (Phenolic) | ~9.7 (Phenolphthalein moiety - post hydrolysis) |

| 540–552 nm (Alkaline phenotype after hydrolysis) | |

| Storage | -20°C; Protect from moisture (Hydrolysis prone) |

Mechanistic Action & Detection Principle

The utility of P-Gluc relies on a two-step mechanism: Enzymatic Hydrolysis followed by Alkaline Rearrangement .

-

The Silent Phase (Acidic/Neutral): The substrate itself is colorless at the assay pH (typically 4.5–6.8). The glucuronic acid moiety locks the phenolphthalein structure in its lactone form, preventing resonance delocalization.

-

The Release:

-glucuronidase cleaves the -

The Signal (Alkaline): The reaction is terminated by raising the pH > 10. This causes the released phenolphthalein to undergo ring opening (lactone

quinoid dianion), resulting in an intense pink/fuchsia color measurable at 540 nm.

Diagram 1: Hydrolysis & Signal Generation Pathway

Caption: The reaction pathway from colorless substrate to chromogenic product. Note that signal generation is pH-dependent and occurs post-incubation.

Standardization: The Fishman Unit

Unlike International Units (IU), which are defined as micromoles per minute,

-

Definition: One Fishman Unit liberates 1.0

g of phenolphthalein from P-Gluc in 1 hour at 37°C at the optimal pH (usually 4.5 for acetate or 6.8 for phosphate buffers). -

Conversion Factor:

-

1

mol phenolphthalein = 318.3 -

1 International Unit (IU) = 1

mol/min = 60 -

1 IU

19,000 Fishman Units.[1]

-

Critical Note: When comparing enzyme vendors, verify whether "Units" refers to IUs or Fishman Units, as the magnitude differs by a factor of ~19,000.

Experimental Protocol: The Stopped-Rate Assay

This protocol describes the determination of

Reagents

-

Substrate Solution: 1.2 mM Phenolphthalein glucuronide in water (Prepare fresh or store -20°C).

-

Assay Buffer: 75 mM Potassium Phosphate (pH 6.8) or 100 mM Sodium Acetate (pH 4.5), depending on enzyme origin (E. coli vs. Mammalian).

-

Stop Solution: 0.2 M Glycine buffer (pH 10.4) containing 0.2 M NaCl.[1]

-

Standard: 100

g/mL Phenolphthalein in 95% Ethanol.

Workflow Diagram

Caption: Step-by-step workflow for the stopped-rate colorimetric assay.

Step-by-Step Procedure

-

Blank Preparation: Pipette 0.5 mL Assay Buffer and 0.1 mL Substrate Solution into a tube.

-

Test Preparation: Pipette 0.4 mL Assay Buffer and 0.1 mL Substrate Solution into a tube. Equilibrate to 37°C for 5 minutes.

-

Initiation: Add 0.1 mL of Enzyme Preparation to the Test tube. Mix and incubate at 37°C for exactly 30 minutes.

-

Termination: Add 2.0 mL of Glycine Stop Solution to both tubes.

-

Note: The high pH stops the enzyme and develops the color.

-

-

Clarification (Optional): If protein precipitation occurs (common with tissue homogenates), centrifuge at 10,000 x g for 5 minutes.

-

Measurement: Read absorbance at 540 nm (A540) against the Blank.

-

Calculation: Use a standard curve to determine

g released.[1]

Troubleshooting & Interferences

Scientific trust relies on recognizing failure modes.

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis or free phenolphthalein contamination. | Use High Purity (>98%) substrate. Store substrate at -20°C. Prepare fresh daily. |

| Low Sensitivity | Incorrect Stop Buffer pH. | Ensure Stop Buffer is pH > 10.0. Phenolphthalein is colorless below pH 8.5. |

| Inhibition | Presence of D-glucaro-1,4-lactone . | This is a potent specific inhibitor. Remove via dialysis if present in biological samples [2]. |

| Precipitation | Enzyme protein insolubility at pH 10.4. | Add 0.1% BSA to assay buffer or centrifuge before reading. |

References

-

Fishman, W. H., et al. (1948).[1] "Measurement of Beta-Glucuronidase Activity in Human Serum." Journal of Biological Chemistry, 173, 449-456.

-

Levvy, G. A. (1952). "The Preparation and Properties of Beta-Glucuronidase: Inhibition by Sugar Acids." Biochemical Journal, 52(3), 464–472.

-

Sigma-Aldrich.

-Glucuronidase." Technical Bulletin. -

Worthington Biochemical. "Glucuronidase, Beta - Assay Protocol."

Phenolphthalein glucuronic acid sodium salt CAS number and molecular formula

Technical Monograph: Phenolphthalein -D-Glucuronide Sodium Salt

Precision Reagents for Enzymatic Assay & Drug Metabolism

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8]

The sodium salt form improves water solubility compared to the free acid, facilitating preparation of aqueous stock solutions for biological assays.

| Property | Specification |

| CAS Number | 6820-54-8 |

| Chemical Name | Phenolphthalein |

| Synonyms | Phenolphthalein glucuronic acid sodium salt; 3,3-Bis(p-hydroxyphenyl)phthalide glucuronide sodium salt |

| Molecular Formula | |

| Molecular Weight | 516.43 g/mol |

| Solubility | Soluble in water ( |

| Appearance | White to off-white powder |

| Stability | Hygroscopic; store at -20°C. Hydrolyzes spontaneously in strong alkaline solutions.[1][2] |

Structural Logic

The molecule consists of a phenolphthalein core conjugated via a

Mechanism of Action: The Chromogenic Shift

The utility of this compound relies on a two-step mechanism: Enzymatic Hydrolysis followed by pH-Dependent Ionization .[1]

-

Enzymatic Phase (pH 6.8): The

-glucuronidase enzyme targets the glycosidic bond between the glucuronic acid and the phenol group of the phenolphthalein.[1] At neutral pH, the released phenolphthalein remains in its protonated, colorless lactone form.[1] -

Detection Phase (pH > 10): The reaction is terminated by adding a high-pH stop solution (typically Glycine-NaOH).[1] This alkaline shift causes the lactone ring of the free phenolphthalein to open and doubly deprotonate, forming the dianionic form with a quinoid structure. This structure is highly conjugated and absorbs light at 540–550 nm (pink/red).

Critical Note: The substrate itself (Phenolphthalein Glucuronide) does not change color in alkali because the conjugation site is blocked by the sugar moiety.[1] Only the liberated aglycone responds to pH.

Pathway Visualization[1]

Figure 1: The enzymatic hydrolysis and subsequent chromogenic detection pathway of Phenolphthalein Glucuronide.

Validated Experimental Protocol: -Glucuronidase Assay

This protocol is adapted from the classic Fishman method, optimized for reproducibility. It is a self-validating system because it requires the generation of a standard curve alongside the samples to account for pH variations or spectrophotometer drift.[1]

Reagents Preparation[1][3][4][7][9][10]

-

Assay Buffer (pH 6.8): 75 mM Potassium Phosphate buffer. Dissolve 1.0% (w/v) Bovine Serum Albumin (BSA) to stabilize the enzyme.[1]

-

Substrate Solution (3.0 mM): Dissolve 15.5 mg of Phenolphthalein

-D-glucuronide sodium salt in 10 mL of deionized water. Note: Prepare fresh to avoid spontaneous hydrolysis. -

Stop Solution (pH 10.4): 200 mM Glycine buffer adjusted with NaOH. This high buffering capacity is required to instantly shift the reaction mixture from pH 6.8 to >10.

Assay Procedure

| Step | Action | Critical Causality |

| 1 | Equilibrate 1.5 mL of Assay Buffer and 0.2 mL of Substrate Solution at 37°C. | Ensures reaction kinetics are measured at |

| 2 | Add 0.1 mL of Enzyme Sample (e.g., bacterial lysate, serum).[1] Mix and incubate for exactly 30 mins. | The reaction follows zero-order kinetics initially; precise timing is crucial for rate calculation.[1] |

| 3 | Add 2.0 mL of Stop Solution (Glycine pH 10.4). | Instantly denatures the enzyme (stopping the reaction) AND converts liberated phenolphthalein to its colored form. |

| 4 | Measure Absorbance at 540 nm vs. a reagent blank. | The absorption maximum of the phenolphthalein dianion is ~553 nm, but 540 nm is standard for broad-band filters.[1] |

Data Analysis & Unit Definition

-

Fishman Unit: One unit is defined as the amount of enzyme that liberates 1.0

g of phenolphthalein per hour at 37°C at pH 6.8.[3] -

Calculation:

[1]

Self-Validation Step: Run a standard curve using pure free Phenolphthalein (dissolved in ethanol, then diluted in buffer) ranging from 1

Applications in Research & Development

Drug Metabolism (ADME)

Phenolphthalein glucuronide is used as a probe substrate to study Phase II conjugation reactions . Although it is a product of glucuronidation, the reverse reaction (hydrolysis) by

Microbiological Identification

The presence of GUS activity is a primary marker for Escherichia coli. While E. coli is the target, researchers must be aware that other Enterobacteriaceae (e.g., Salmonella, Shigella) typically lack this enzyme.[1]

References

-

Sigma-Aldrich.Phenolphthalein

-D-glucuronide sodium salt Product Specification & CAS 6820-54-8.[1] Retrieved from [1] -

Fishman, W. H., et al. (1948).[1][4] Measurement of

-glucuronidase activity in human serum.[1][5]Journal of Biological Chemistry, 173, 449.[1] Retrieved from [1] -

Talalay, P., et al. (1946).[1] Chromogenic substrates II. Phenolphthalein glucuronic acid as substrate for the assay of glucuronidase activity.[3][2][6][5][7][8]Journal of Biological Chemistry, 166(2), 757-772.[1] Retrieved from [1]

-

PubChem. Phenolphthalein Glucuronide Sodium Salt (Compound Summary). National Library of Medicine. Retrieved from [1]

-

Worthington Biochemical. Glucuronidase, Beta - Assay Protocol. Retrieved from

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. β-glucuronidase substrate, chromogenic, ≥90% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

- 4. Glucuronidase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. Serum beta-glucuronidase assay by the phenolphthalein mono-beta-glucuronide method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. usbio.net [usbio.net]

- 8. Phenolphthalein Glucuronide, Sodium Salt | CAS 6820-54-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

The Legacy and Mechanistic Utility of Phenolphthalein Glucuronide in Enzymology

Abstract

For over seven decades, phenolphthalein glucuronide (PTG) has served as a foundational substrate in the study of xenobiotic metabolism, liver function, and enzymatic kinetics. As a chromogenic reporter for

Historical Genesis: The Talalay-Fishman-Huggins Breakthrough

The history of phenolphthalein glucuronide is inextricably linked to the mid-20th-century quest to reliably quantify

Prior to this discovery, measuring

Biochemical Architecture and Catalytic Mechanism

Phenolphthalein

The utility of PTG is rooted in the pH-dependent structural tautomerization of its aglycone product, phenolphthalein. The catalytic and detection mechanism relies on a two-phase environmental shift:

-

Enzymatic Cleavage (Acidic/Neutral pH):

-glucuronidase hydrolyzes the -

Signal Generation (Alkaline pH): The addition of a high-pH stop buffer (e.g., Glycine at pH 10.4) forces the deprotonation of phenolphthalein into a dianion. This structural rearrangement extends the conjugated

-electron system, resulting in an intense pink/red chromophore that absorbs strongly at 540 nm [2].

Caption: The two-phase mechanism of phenolphthalein glucuronide hydrolysis and chromogenic signal generation.

Kinetic Profiling and Enzyme Variability

Because

Quantitative Data: Kinetic Parameters Across Enzyme Sources

| Enzyme Source | Optimum pH | Assay Temp | Kinetic & Application Notes |

| Purified Abalone | 4.5 | 37°C | Highly active in acidic environments; activity drops by >50% at pH > 4.5 [3]. |

| Human Leukocytes | 5.0 - 5.1 | 37°C | Reflects lysosomal optimum; |

| Escherichia coli | 6.8 - 8.0 | 37°C | Standard for recombinant GUS assays; high specific activity (>20M units/g) [5]. |

| Patella vulgata | 4.0 - 5.0 | 37°C | Broad acidic tolerance; historically utilized in early forensic assays [7]. |

Note: Temperature impacts the

Self-Validating Experimental Protocol: The Chromogenic Assay

To ensure scientific integrity and reproducible quantification of Fishman Units, the following protocol integrates causality into every step, establishing a self-validating system.

Reagents Required

-

Substrate Solution: 1.0 mM Phenolphthalein

-D-glucuronide sodium salt [5]. -

Reaction Buffer: 100 mM Sodium Acetate (for Abalone, pH 4.5) or 100 mM Sodium Phosphate (for E. coli, pH 6.8). Causality: Maintains the specific pH optimum to prevent active site protonation/deprotonation mismatch [3].

-

Stop Solution: 200 mM Glycine buffer, pH 10.4.

-

Stabilizer: 0.1% Bovine Serum Albumin (BSA). Causality: Prevents the enzyme from adhering to plasticware and denaturing at low concentrations [2].

Step-by-Step Methodology

-

System Initialization: Aliquot 50 µL of the Reaction Buffer (containing 0.1% BSA) into a microplate well or reaction tube. Add 10 µL of the

-glucuronidase sample. -

Substrate Saturation: Add 40 µL of the PTG Substrate Solution. Causality: The substrate concentration must be maintained well above the

to ensure zero-order kinetics, meaning the reaction rate is strictly proportional to the enzyme concentration, not the substrate concentration [2]. -

Incubation: Incubate the mixture at 37°C for exactly 30 minutes. Causality: 37°C mimics physiological conditions, providing a high reaction rate without inducing thermal denaturation [2].

-

Reaction Termination & Signal Development: Add 100 µL of the Glycine Stop Solution (pH 10.4). Causality: This serves a dual function. The sudden alkaline shift immediately halts the enzymatic reaction by denaturing the enzyme (moving it far outside its functional pH range) while simultaneously deprotonating the liberated phenolphthalein to generate the measurable chromophore [2].

-

Spectrophotometric Quantification: Measure the absorbance at 540 nm using a microplate reader.

Self-Validation Checkpoints

To guarantee trustworthiness, the assay must run concurrently with two controls:

-

Substrate Blank: Buffer + PTG + Stop Solution (No Enzyme). Validates that the substrate is not auto-hydrolyzing.

-

Enzyme Blank: Buffer + Enzyme + Stop Solution (No PTG). Accounts for background absorbance inherent to the biological matrix (e.g., urine or tissue lysate).

Caption: Self-validating experimental workflow for the quantification of β-glucuronidase using PTG.

The Modern Paradigm Shift: Substrate Specificity vs. Drug Hydrolysis

While PTG remains an excellent tool for basic enzyme quantification, modern drug development and forensic toxicology have uncovered a critical limitation: Enzyme activity measured in Fishman Units (using PTG) correlates poorly with the actual hydrolysis efficiency of complex drug-glucuronides [4].

In clinical testing,

This discrepancy arises from stereochemical constraints and active site specificity. The relatively small, planar structure of phenolphthalein is easily accommodated by most

References

-

Chromogenic Substrates: Phenolphthalein Glucuronic Acid as Substrate for the Assay of Glucuronidase Activity. Talalay P, Fishman WH, Huggins C. The Journal of Biological Chemistry, 1946.1

-

Phenolphthalein Glucuronide | 15265-26-6: Application Notes and Technical Insights. BenchChem Technical Support Team. BenchChem, 2026. 2

-

The Importance of pH in β-Glucuronidase Hydrolysis Efficiency. IMCSzyme Application Notes. IMCS, LLC, 2017. 3

-

Enzyme Activities (Fishman Units) Correlate Poorly with Hydrolysis Efficiencies. IMCSzyme Technical Bulletin. IMCS, Inc., 2016. 4

-

Phenolphthalein β-D-glucuronide sodium salt, β-glucuronidase substrate. Product Specifications. Sigma-Aldrich. 5

-

Enzyme Kinetics and Inhibition Parameters of Human Leukocyte Glucosylceramidase. bioRxiv / PMC, 2020. 6

-

A microtitre plate assay for measuring glycosidase activity. Taylor & Francis (tandfonline), 2008.7

Sources

- 1. Beta-glucuronidase catalyzes deconjugation and activation of curcumin-glucuronide in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenolphthalein glucuronide | 15265-26-6 | Benchchem [benchchem.com]

- 3. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]

- 4. imcstips.com [imcstips.com]

- 5. β-glucuronidase substrate, chromogenic, ≥90% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. biorxiv.org [biorxiv.org]

- 7. tandfonline.com [tandfonline.com]

Decoding β-Glucuronidase Activity: Novel Research Applications of Phenolphthalein Glucuronide

Executive Summary

Phenolphthalein β-D-glucuronide (PheP-Gluc) has transcended its traditional role as a simple colorimetric substrate. Today, it serves as a critical molecular probe in precision oncology, microbiome metabolomics, and environmental monitoring. This technical guide explores the mechanistic utility of PheP-Gluc, detailing how its unique physicochemical properties—specifically the drastic shift in hydrophobicity and optical absorbance upon enzymatic cleavage—enable advanced applications ranging from Positron Emission Tomography (PET) imaging of tumor microenvironments to the quantification of enterohepatic drug recirculation.

The Mechanistic Advantage of Phenolphthalein Glucuronide

Phenolphthalein glucuronide is a synthetic conjugate formed via a β-glycosidic bond between glucuronic acid and the pH indicator phenolphthalein. The strategic value of this molecule in research lies in its dual-state physical properties, which are entirely dependent on the catalytic action of β-glucuronidase (GUSB) .

Causality in Experimental Design

Researchers select PheP-Gluc over alternative substrates (like 4-nitrophenyl-glucuronide) when an assay requires exploiting extreme shifts in solubility or pH-dependent optical properties:

-

Solubility Shift (The "Trapping" Mechanism): The intact glucuronide is highly hydrophilic and membrane-impermeable. Upon cleavage by GUSB, the released phenolphthalein aglycone becomes highly hydrophobic. In aqueous biological environments, this causes localized precipitation of the aglycone.

-

Optical Shift (The "Stop-and-Develop" Mechanism): Phenolphthalein is colorless at physiological pH. When the reaction is terminated with a highly alkaline buffer (pH > 10.0), the lactone ring of the liberated phenolphthalein opens, forming a dianion that absorbs intensely at 540 nm. This allows for a self-validating protocol where the stopping reagent simultaneously acts as the color developer.

Novel Application: PET Imaging of the Tumor Microenvironment

Solid tumors frequently develop necrotic cores characterized by hypoxia and low extracellular pH. In these regions, dying cells and tumor-infiltrating macrophages release high concentrations of endogenous β-glucuronidase [1].

The 124I-PheP-Gluc Probe

To map GUSB activity for personalized Glucuronide Prodrug Targeted Therapy (e.g., ADEPT or GDEPT), researchers have synthesized an iodine-124 radiolabeled derivative: 124I-phenolphthalein-glucuronide (124I-PTH-G) [1].

The Causality of the Probe Design: The hydrophilicity of the intact 124I-PTH-G probe prevents it from penetrating healthy cell membranes, ensuring rapid systemic clearance and low background signal. When the probe encounters the extracellular GUSB in the tumor microenvironment, it is deconjugated. The resulting 124I-phenolphthalein aglycone is intensely hydrophobic, causing it to precipitate in situ. This "activity-based trapping" prevents the radiotracer from washing out, yielding high-contrast micro-PET images that accurately map tumor boundaries and GUSB density [1].

Activity-based trapping mechanism of 124I-PheP-Gluc in tumor microenvironments.

Microbiome Metabolomics and Enterohepatic Circulation

The gut microbiome plays a profound role in drug toxicity and efficacy. Many therapeutics (e.g., NSAIDs, irinotecan) are detoxified in the liver via UDP-glucuronosyltransferases (UGTs) and excreted into the bile as glucuronides [2]. However, bacterial β-glucuronidase in the caecum can cleave these conjugates, reabsorbing the toxic aglycone into the bloodstream—a process known as enterohepatic circulation [3].

PheP-Gluc is the gold-standard probe used to quantify the capacity of caecal microbiota to hydrolyze glucuronides, allowing researchers to screen for bacterial GUSB inhibitors (such as specific casein peptides) that can mitigate drug toxicity [4].

Quantitative Data: GUSB Kinetic Parameters

The following table summarizes the kinetic behavior of GUSB from various sources using PheP-Gluc as a substrate, demonstrating the variance in binding affinity (Km) across species.

| Enzyme Source | Substrate | Optimal pH | Km (mM) | Reference |

| Escherichia coli | PheP-Gluc | 6.8 | ~0.50 | Sigma-Aldrich QC [5] |

| Bovine Liver | PheP-Gluc | 3.8 | 0.2 - 2.0 | Tandfonline [6] |

| Patella vulgata (Mollusk) | PheP-Gluc | 3.8 | 0.052 | Tandfonline [6] |

| Mouse Caecal Microbiota | PheP-Gluc | 6.5 - 7.0 | N/A (High Activity) | Taylor & Francis[3] |

Standardized Methodology: The Modified Fishman Assay

To ensure reproducibility across laboratories, the quantification of GUSB activity using PheP-Gluc relies on the "Modified Fishman Unit."

Definition: One modified Fishman unit liberates 1.0 μg of phenolphthalein from phenolphthalein glucuronide per hour at a specified pH (6.8 for E. coli, 3.8 for mammalian liver) at 37°C [5].

Step-by-Step Protocol: Spectrophotometric Stop Rate Determination

Note: This protocol is a self-validating system. The failure of the solution to turn pink upon the addition of the stop buffer immediately indicates either complete enzyme degradation or a failure in buffer preparation.

Reagent Preparation:

-

Assay Buffer: Prepare 75 mM Potassium Phosphate Buffer containing 1.0% (w/v) BSA. Adjust to pH 6.8 at 37°C [5]. (Causality: BSA acts as a carrier protein to stabilize the enzyme at low concentrations).

-

Substrate Solution: Prepare 3.0 mM Phenolphthalein Glucuronic Acid (PheP-Gluc) in deionized water [5].

-

Stop Buffer / Developer: Prepare 200 mM Glycine Buffer, adjusted to pH 10.4 with 1 M NaOH [5]. (Causality: The high pH instantly denatures GUSB to halt the reaction, while simultaneously forcing the liberated phenolphthalein into its pink, highly absorptive dianion state).

Workflow:

-

Equilibration: Pipette 0.70 mL of Assay Buffer and 0.70 mL of Substrate Solution into a cuvette. Equilibrate to 37°C.

-

Initiation: Add 0.10 mL of the GUSB Enzyme Solution (diluted to 400–800 units/mL). Mix by inversion immediately.

-

Incubation: Incubate exactly for 30 minutes at 37°C.

-

Termination & Development: Add 5.00 mL of the Stop Buffer (Glycine, pH 10.4). Mix by inversion. The solution will turn pink proportional to the enzyme activity.

-

Quantification: Measure the absorbance at 540 nm against a blank (where the Stop Buffer was added before the enzyme). Calculate the liberated phenolphthalein using a standard curve generated with a 0.05% Phenolphthalein Standard Solution [5].

Workflow of the Modified Fishman Assay for β-Glucuronidase quantification.

Conclusion

Phenolphthalein glucuronide remains an indispensable tool in the modern biochemical arsenal. By understanding the causal relationship between its structure and its behavior upon enzymatic cleavage, researchers can leverage PheP-Gluc not just for routine quality control, but for cutting-edge applications in tumor imaging, microbiome mapping, and prodrug development.

References

-

PET Imaging of β-Glucuronidase Activity by an Activity-Based 124I-Trapping Probe for the Personalized Glucuronide Prodrug Targeted Therapy. AACR Journals.[Link]

-

Metabolism and Disposition of Phenolphthalein in Male and Female F344 Rats and B6C3F1 Mice. Toxicological Sciences | Oxford Academic.[Link]

-

Extent and implications of interspecies differences in the intestinal hydrolysis of certain glucuronide conjugates. Taylor & Francis.[Link]

-

Potential Application of Casein for the Inhibition of β-Glucuronidase Activity. Afyon Kocatepe Üniversitesi.[Link]

-

A microtitre plate assay for measuring glycosidase activity. Taylor & Francis.[Link]

Stability, Storage, and Application Dynamics of Phenolphthalein Glucuronic Acid Sodium Salt

Executive Summary

Phenolphthalein glucuronic acid sodium salt (CAS: 6820-54-8) is a highly sensitive, chromogenic substrate engineered for the spectrophotometric quantification of β-glucuronidase activity[1]. While its structural design allows for precise enzymatic tracking, the inherent lability of its β-glycosidic bond demands rigorous handling. This whitepaper provides an in-depth mechanistic guide to the compound’s stability, storage dynamics, and implementation within a self-validating experimental workflow.

Chemical Profile & Mechanistic Causality

The molecule consists of a phenolphthalein core conjugated to a glucuronic acid moiety. In its intact state, the substrate is colorless under acidic to neutral conditions. When introduced to β-glucuronidase (EC 3.2.1.31), the enzyme selectively hydrolyzes the β-D-glucuronoside linkage, liberating free phenolphthalein and glucuronic acid[2].

The causality behind its utility lies in the pH-dependent structural rearrangement of the released phenolphthalein. At the acidic pH required for optimal β-glucuronidase activity (pH 3.8–5.0), the liberated phenolphthalein remains protonated and colorless. However, upon the addition of an alkaline stop solution (pH > 10.0), the phenolphthalein deprotonates, shifting into a highly conjugated quinoid structure that yields an intense pink chromophore absorbing at 550–552 nm[2][3].

Storage & Stability Dynamics

The primary threat to assay integrity is the spontaneous, non-enzymatic hydrolysis of the substrate during storage. If the glycosidic bond is cleaved prematurely, the resulting free phenolphthalein will generate a high background signal upon alkalinization, drastically reducing the assay's signal-to-noise ratio and analytical sensitivity.

Causality of Degradation:

-

Moisture & Ambient Heat: Water molecules act as nucleophiles. Thermal energy accelerates the spontaneous nucleophilic attack on the glycosidic bond, leading to premature cleavage.

-

Freeze-Thaw Cycles: When an aqueous solution freezes, the exclusion of solutes from the expanding ice lattice causes severe, localized concentration spikes and micro-environmental pH shifts. These localized extremes act as catalysts for rapid bond hydrolysis[4].

-

Photo-oxidation: Prolonged exposure to ultraviolet light can induce radical formation, degrading the phenolphthalein core and reducing its maximum achievable absorbance.

Table 1: Standardized Storage Parameters

| Parameter | Solid Form (Lyophilized Powder) | Reconstituted Aqueous Solution |

| Optimal Temperature | -20°C (Long-term) / +2°C to +8°C (Short-term) | -20°C (Aliquot immediately to avoid reuse) |

| Light Exposure | Strictly protect from light | Strictly protect from light |

| Moisture Sensitivity | Highly hygroscopic; store desiccated | N/A (Aqueous state) |

| Shelf Life | > 12 months (under optimal conditions) | Up to 3 months |

| Freeze-Thaw Tolerance | N/A | Avoid completely (Causes rapid degradation) |

Degradation vs. Enzymatic Pathways

Enzymatic vs. spontaneous cleavage pathways of phenolphthalein glucuronide.

Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning it inherently controls for variables that could yield false data. In this workflow, the primary risk is spontaneous substrate hydrolysis mimicking true enzymatic activity. By running parallel Substrate Blanks (accounting for storage-induced degradation) and Enzyme Blanks (accounting for intrinsic sample absorbance), the system mathematically isolates the true enzymatic turnover[2].

Table 2: Quantitative Assay Concentrations

| Component | Stock Concentration | Final Assay Concentration | Mechanistic Function |

| Sodium Acetate Buffer | 100 mM (pH 3.8) | 47 mM | Maintains optimal acidic pH for enzyme |

| Phenolphthalein Glucuronide | 1.2 mM | 0.56 mM | Chromogenic substrate |

| β-Glucuronidase | Variable | ~30 units/reaction | Target enzyme |

| Glycine Buffer | 200 mM (pH 10.4) | ~133 mM | Halts reaction and develops chromophore |

Step-by-Step Methodology

-

Reagent Preparation: Prepare a 1.2 mM Phenolphthalein Glucuronide solution in deionized water. Causality: Using pure deionized water prevents trace heavy metals from prematurely catalyzing hydrolysis.

-

System Setup (Self-Validation):

-

Test Sample: 0.70 mL Acetate Buffer + 0.70 mL Substrate + 0.10 mL Enzyme.

-

Substrate Blank: 0.70 mL Acetate Buffer + 0.70 mL Substrate + 0.10 mL Buffer (No Enzyme). Validates storage integrity.

-

Enzyme Blank: 0.70 mL Acetate Buffer + 0.70 mL Buffer + 0.10 mL Enzyme (No Substrate). Validates sample background.

-

-

Incubation: Mix by inversion and incubate at 37°C for exactly 30 minutes. Causality: 37°C provides the optimal kinetic energy for mammalian β-glucuronidase without inducing rapid thermal degradation of the substrate[2].

-

Reaction Termination: Add 5.00 mL of 200 mM Glycine Buffer (pH 10.4) to all tubes. Causality: The sudden alkaline shift denatures the enzyme, instantly halting the reaction, while simultaneously deprotonating the liberated phenolphthalein to generate the measurable pink signal[2].

-

Spectrophotometry: Read the optical density (OD) at 552 nm. Subtract the OD of the Substrate Blank and Enzyme Blank from the Test Sample to determine the true enzymatic activity[3].

Step-by-step self-validating workflow for β-glucuronidase activity quantification.

References

- USBiological. "Phenolphthalein Glucuronide, Sodium Salt CAS: 6820-54-8". usbio.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK814aRXS7O6tmcl1uLO9IKhveBr5QW4bFjQWSsdt-XFBid6RK7hQDko67diZ5J0brfBitVhizH28sbdTv1qamxY2SwGtUaYgfw24AqUQ2UJlt9XCUjZ0CVkIW5n1Mrv9YR_06egU9JVPjSGzZQoi4Yuw3gBAIBlWrupDKuXvfvEeNLpkaZlEwkL7z7w==]

- Sigma-Aldrich. "Enzymatic Assay of β-GLUCURONIDASE (EC 3.2.1.31)". sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKtEUExlPJX3eAcb1aV16uABTfl488aTbt5BsVmaWmE1s7ccg1IaSrJDsiLk7ilPwBe9uHkMXQ_nxEAFiAsTv3UFCskh4WNCmchnxdzJgBdNhseVjWfn8XVTWme2Tu2qDeze-frbjBUs3j1YIPl7hzy1Z03-gAymBmpftyYjwPBp5ZftV9h5wmqsqJmm_NZy-G_BkJkgJDefZobjexDRiXetVFw228LQ6a]

- Merck Millipore. "Phenolphthalein Glucuronide, Sodium Salt CAS 6820-54-8 | 516735". merckmillipore.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrRCw7b24iaZre2fB_7bdLHdaeylaAsSfMfLkOuqlY5vt9zymDhFCvNhasTInETSBQ4ZnO0kBGGvee5qH9DUGjGZrrsdbQy0RxkbnJ1EKmQmiK7AckElTLzTP_UUp1HZitB3e3iV0pRASbVWdbmGXCF3ReQd78rszuLBShmxacNNCq896QtelBCsxgtjuq1yRf1KyA-R5LeRNQlKob1ST4]

- Taylor & Francis. "A microtitre plate assay for measuring glycosidase activity". tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVDl7qdSGKZu0SYSg1Aq1nbDZvCipI4PwNlhsYj9FcgEHyZ2tRb__6Z1pqo8Q8arbcDH7WOR2Et0ohdGaaT3xz6534e3F8iyez_DxHelYz_bGgmo0CMY0bIX3jFJXMlJQkMN8E5JEjhK9IP_GOBLPXT1dwFgmGeELg]

Sources

Optimizing the Solubility and Assay Dynamics of Phenolphthalein β-D-Glucuronide Across Distinct Buffer Systems

A Technical Whitepaper for Drug Development & Toxicology Professionals

In pharmacokinetics, toxicology, and drug metabolism studies, the precise quantification of β-glucuronidase activity is paramount for analyzing drug metabolites. Phenolphthalein β-D-glucuronide (PheP-Gluc) remains a gold-standard chromogenic reporter substrate for these assays. However, inconsistent buffer selection and poor solubility management frequently compromise assay linearity and reproducibility.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical behavior of PheP-Gluc across various solvent systems and provide a validated, mechanistic framework for optimizing β-glucuronidase assays.

Physicochemical Properties & Solubility Dynamics

The aglycone core, phenolphthalein, is highly hydrophobic and practically insoluble in aqueous media. However, the enzymatic conjugation of glucuronic acid introduces a highly polar carbohydrate moiety containing multiple hydroxyl groups and a terminal carboxylate. This structural modification drastically shifts the partition coefficient, enabling exceptional aqueous solubility.

Understanding the solubility limits of PheP-Gluc across different media is critical for preventing micro-precipitates that skew spectrophotometric readings.

Table 1: Solubility Profile of Phenolphthalein β-D-Glucuronide (Sodium Salt)

| Solvent / Buffer | Solubility Limit | Application & Causality Notes |

| Deionized Water | 50 - 100 mg/mL | Optimal for primary stock solutions; prevents premature buffer salt interactions . |

| PBS (pH 7.2) | 10 mg/mL | Reduced solubility due to the "salting-out" effect from high ionic strength 1[1]. |

| DMSO | 30 mg/mL | Ideal for multiplexed high-throughput screens requiring organic solvent compatibility 1[1]. |

| Ethanol | 30 mg/mL | Viable alternative organic solvent; requires tight capping to prevent evaporation. |

| DMF | 30 mg/mL | High chemical stability, though it may inhibit certain sensitive enzyme isoforms. |

Expert Insight on Causality: Why does the solubility of PheP-Gluc drop by nearly 90% in PBS compared to pure water? The presence of sodium and phosphate ions in standard physiological buffers increases the ionic strength of the solution. This leads to a "salting-out" effect on the sodium salt of PheP-Gluc. Consequently, attempting to dissolve the lyophilized powder directly into the working assay buffer is a frequent point of failure.

Mechanistic Pathway & Buffer Causality

The cleavage of PheP-Gluc by β-glucuronidase is strictly pH-dependent, and buffer selection must be tailored to the enzyme's biological origin:

-

E. coli-derived β-glucuronidase: Exhibits peak catalytic efficiency in 75 mM Potassium Phosphate Buffer at pH 6.8 2[2].

-

Molluscan (Abalone) β-glucuronidase: Requires a highly acidic environment, optimized in Sodium Acetate Buffer at pH 4.5 3[3].

Following enzymatic cleavage, the liberated phenolphthalein remains protonated and completely colorless at acidic to neutral pH. A critical secondary step involves a deliberate pH shift above 8.5. This alkaline shock deprotonates the phenol groups, extending the conjugated

Mechanistic pathway of phenolphthalein glucuronide hydrolysis and colorimetric signal generation.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the following methodology incorporates built-in validation controls to account for spontaneous substrate hydrolysis and buffer-induced background noise.

Step-by-step experimental workflow for the β-glucuronidase colorimetric assay.

Step-by-Step Methodology

Phase 1: Reagent Preparation

-

Assay Buffer: Prepare 75 mM Potassium Phosphate Buffer (pH 6.8) or 200 mM Sodium Acetate Buffer (pH 4.5), strictly dictated by the enzyme source.

-

Substrate Stock (3.0 mM): Dissolve 1.55 mg of Phenolphthalein β-D-glucuronide sodium salt per mL of pure deionized water.

-

Causality Note: By dissolving in pure water first, you bypass the ionic suppression of the buffer, achieving complete dissolution before introducing it to the reaction matrix.

-

-

Stop Buffer: Prepare 200 mM Glycine Buffer, adjusted to pH 10.4 with NaOH.

Phase 2: Reaction Assembly

-

In a standard microcentrifuge tube, combine 1.0 mL of Assay Buffer and 0.3 mL of the 3.0 mM Substrate Stock.

-

Self-Validation Control (Blank): Prepare a parallel tube substituting the enzyme volume with pure Assay Buffer. This blank is critical; it allows you to subtract non-enzymatic baseline hydrolysis caused by buffer instability or temperature fluctuations.

Phase 3: Enzymatic Cleavage

-

Introduce 0.2 mL of the β-glucuronidase sample to the reaction tube.

-

Incubate at 37°C for exactly 30 minutes. Ensure thermal homogeneity using a water bath rather than a dry block to prevent edge effects.

Phase 4: Signal Development & Termination

-

Terminate the reaction by rapidly injecting 1.0 mL of the Stop Buffer (Glycine pH 10.4) into all tubes. This sudden alkaline shift simultaneously denatures the enzyme (halting kinetics) and develops the pink chromophore.

Phase 5: Quantification

-

Measure the absorbance at 552 nm using a UV-Vis spectrophotometer. Calculate the specific enzyme activity by interpolating the net absorbance (Sample minus Blank) against a standardized phenolphthalein calibration curve.

References

-

Title: The Importance of pH in β-Glucuronidase Hydrolysis Efficiency Source: IMCSzyme URL: [Link]

Sources

Methodological & Application

β-glucuronidase assay protocol using phenolphthalein glucuronide

Application Note: Quantitative Colorimetric Assay for -Glucuronidase Activity Using Phenolphthalein Glucuronide

Abstract & Introduction

1234This protocol details the Phenolphthalein Glucuronide (PheP-Gluc) Assay , a classic and robust colorimetric method for quantifying GUS activity. Unlike fluorometric assays (e.g., MUG), this method relies on the pH-dependent chromogenic shift of the liberated aglycone, phenolphthalein. The substrate, phenolphthalein glucuronide, is colorless at neutral or acidic pH. Upon hydrolysis by

Key Application Areas:

-

Drug Metabolism: Standardization of enzyme activity for metabolite deconjugation.

-

Microbiology: Detection of E. coli contamination in water and food.

-

Biochemistry: Kinetic characterization of GUS from various sources (Helix pomatia, Bovine Liver, E. coli).[3]

Principle of the Assay

The assay operates on a "Stop-Rate" basis.[6][7] The enzyme acts on the substrate at its optimal acidic/neutral pH. The reaction is terminated by the addition of a high-pH glycine buffer. This step serves two purposes:

-

Denaturation: It stops the enzymatic reaction immediately.

-

Chromogenesis: It shifts the pH to >10.0, converting the liberated phenolphthalein into its colored quinoid form.

Reaction Mechanism[8]

-

Hydrolysis (Incubation Phase):

-

Color Development (Termination Phase):

Visualization: Assay Logic

Figure 1: Reaction mechanism and pH-dependent color shift logic.

Materials & Reagents

Critical Note on Enzyme Source: The optimal pH for incubation varies by source.

-

E. coli: pH 6.8

-

Helix pomatia / Bovine Liver: pH 5.0[6]

-

This protocol defaults to E. coli (pH 6.8). See "Buffer Preparation" for adjustments.

Reagents List

| Reagent | Specification | Storage |

| Substrate | Phenolphthalein Glucuronide, Sodium Salt | -20°C |

| Standard | Phenolphthalein (Free Acid) | RT |

| Stop Buffer Base | Glycine (Free Base) | RT |

| Incubation Buffer | Potassium Phosphate (Monobasic) | RT |

| pH Adjustment | 1M NaOH and 1M HCl | RT |

| Solvent | Ethanol (95% or absolute) | RT |

Buffer Preparation

A. Reaction Buffer (75 mM Potassium Phosphate, pH 6.8)

-

Dissolve 1.02 g of Potassium Phosphate Monobasic (

) in 80 mL deionized water. -

Adjust pH to 6.8 at 37°C using 1M KOH or NaOH.

-

Add BSA (Bovine Serum Albumin) to 1.0% (w/v) if stabilizing dilute enzyme.

-

Bring volume to 100 mL.

-

Modification for Helix/Bovine: Substitute with 100 mM Sodium Acetate, pH 5.0 .

B. Substrate Solution (3.0 mM)

-

Dissolve Phenolphthalein Glucuronide to 3.0 mM in deionized water.[7]

-

Note: Prepare fresh or store aliquots at -20°C.

C. Stop Solution (200 mM Glycine, pH 10.4)

-

Dissolve 1.5 g Glycine in 80 mL deionized water.

-

Adjust pH to 10.4 using 1M NaOH.[4][6][7] (Critical Step: Incorrect pH leads to color fading or incomplete development).

-

Bring volume to 100 mL.

-

Add 0.2% NaCl (optional, improves ionic strength consistency).

D. Phenolphthalein Standard Stock (0.05% w/v)

-

Dissolve 5.0 mg Phenolphthalein in 10 mL of 95% Ethanol.

Experimental Protocol

Standard Curve Preparation

A standard curve is mandatory for every run to account for slight variations in pH or temperature that affect the extinction coefficient of phenolphthalein.

-

Prepare a Standard Working Solution (approx 150

g/mL) by diluting the Stock (0.05%) in ethanol. -

Set up tubes as follows (add reagents in order):

| Tube | Std Sol ( | Ethanol ( | Water ( | Reaction Buffer ( | Stop Solution (mL) | Final PheP Mass ( |

| Blank | 0 | 100 | 1000 | 500 | 3.0 | 0 |

| S1 | 10 | 90 | 1000 | 500 | 3.0 | ~5 |

| S2 | 20 | 80 | 1000 | 500 | 3.0 | ~10 |

| S3 | 40 | 60 | 1000 | 500 | 3.0 | ~20 |

| S4 | 80 | 20 | 1000 | 500 | 3.0 | ~40 |

| S5 | 100 | 0 | 1000 | 500 | 3.0 | ~50 |

Enzyme Assay Workflow

Conditions: T = 37°C, pH = 6.8 (or 5.0), Time = 30 min.

-

Enzyme Preparation: Dilute the

-glucuronidase sample in cold Reaction Buffer to an estimated activity of 20–50 Units/mL immediately before use. -

Reaction Setup:

| Step | Component | Test Sample ( | Blank ( |

| 1 | Reaction Buffer | 500 | 500 |

| 2 | Substrate Sol (3 mM) | 500 | 500 |

| 3 | Equilibration | Incubate at 37°C for 5 mins | Incubate at 37°C for 5 mins |

| 4 | Start Reaction | Add 100 | Add 100 |

| 5 | Incubation | Exactly 30 mins at 37°C | Exactly 30 mins at 37°C |

| 6 | Termination | Add 3.0 mL Stop Solution | Add 3.0 mL Stop Solution |

| 7 | Clarification | (Optional) Centrifuge if cloudy | - |

| 8 | Measurement | Read Absorbance (540 nm) | Read Absorbance (540 nm) |

Note: For the Blank, if the enzyme solution is colored/turbid, add the enzyme AFTER the Stop Solution to control for background absorbance.

Visualization: Plate/Tube Workflow

Figure 2: Step-by-step assay workflow.

Data Analysis & Calculations

Unit Definition (Modified Fishman Unit)

One Sigma/Fishman Unit is defined as the amount of enzyme that liberates 1.0

Calculation Steps

-

Linear Regression: Plot Absorbance (

) vs. -

Determine Liberated Mass:

-

Calculate Activity:

-

Time Factor: Since the assay is 30 minutes (0.5 hr), divide the result by 0.5 (or multiply by 2) to normalize to "per hour".

-

Volume: In this protocol, enzyme volume = 0.1 mL.

Simplified Formula:

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Low Absorbance | Stop buffer pH < 10.0 | Check Glycine buffer pH. Phenolphthalein is colorless below pH 8.2 and not fully colored until pH ~10. |

| High Background | Spontaneous hydrolysis | Ensure substrate is stored at -20°C. Keep substrate solution on ice before use. |

| Precipitation | Enzyme/Protein crash | High pH stop solution can precipitate proteins. Centrifuge tubes before reading absorbance. |

| Non-Linear Rate | Substrate depletion | Dilute enzyme further. Ensure <10% of substrate is consumed during the 30 min incubation. |

References

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. interchim.fr [interchim.fr]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. imcstips.com [imcstips.com]

- 6. ß-Glucuronidase Enzymatic Assay [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

Standard curve for phenolphthalein in β-glucuronidase assay

Application Note: High-Precision Standard Curve Generation for Phenolphthalein in

Executive Summary

-Glucuronidase (EC 3.2.1.[1][2][3][4]31) is a critical lysosomal enzyme used extensively in drug metabolism studies to deconjugate glucuronides and in environmental monitoring as an indicator of fecal contamination (E. coli). While various chromogenic substrates exist (e.g., p-Nitrophenyl-This guide provides a rigorous protocol for generating a phenolphthalein standard curve. Unlike generic protocols, this document emphasizes matrix matching and pH control , two variables that frequently compromise assay linearity and reproducibility.

Scientific Principle: The "pH Swing" Mechanism

The assay relies on a biphasic pH system.

-

Acidic Phase (Incubation): Enzyme hydrolyzes substrate

Phenolphthalein (Colorless lactone form). -

Basic Phase (Development): High pH Glycine buffer stops the enzyme and ionizes phenolphthalein to its dianion form (Pink/Fuchsia).

Critical Caveat: If the pH rises above 11.0, the pink color fades as the molecule converts to a colorless carbinol form. Therefore, using a buffered stop solution (Glycine-NaOH) is superior to simple NaOH addition.

Diagram 1: Reaction Mechanism & pH Dependency

Caption: The chemical pathway requiring a precise pH shift to visualize the chromophore. Note the risk of color fading at excessive pH.

Materials & Reagents

A. Reagents[2][3][5][6][7][8][9][10][11]

-

Phenolphthalein (Free Acid): High purity (ACS reagent).

-

Ethanol (95% or Absolute): Required for initial solubilization.

-

Glycine Buffer (Stop Solution, pH 10.4):

-

Dissolve 15.0 g Glycine in ~800 mL ultrapure water.

-

Adjust pH to 10.4 using 10 N NaOH (approx. 7-8 mL required).

-

Bring volume to 1 L. Store at 4°C.

-

-

Assay Buffer (Matrix):

-

For E. coli: 75 mM Potassium Phosphate, pH 6.8.

-

For Helix pomatia/Bovine: 100 mM Sodium Acetate, pH 5.0.

-

B. Equipment

-

Spectrophotometer capable of reading at 540 nm (or 550 nm).

-

Glass cuvettes or clear-bottom 96-well plates (polystyrene).

Protocol: Preparation of the Standard Curve

To ensure accuracy, the standards must be prepared in the exact same liquid matrix as the enzyme reaction samples. This accounts for solvent effects and buffering capacity.

Step 1: Stock Solution Preparation

Phenolphthalein is hydrophobic. Do not attempt to dissolve directly in water.

-

Weigh 10.0 mg of Phenolphthalein.

-

Dissolve in 10.0 mL of 95% Ethanol.

-

Concentration: 1.0 mg/mL (1000

g/mL). -

Stability: Stable for 1 month at 4°C if tightly sealed to prevent evaporation.

Step 2: Intermediate Working Solution

-

Dilute 100

L of Stock Solution into 9.9 mL of Water (or Assay Buffer). -

Concentration: 10

g/mL.-

Note: This solution should be prepared fresh daily.

-

Step 3: Matrix-Matched Serial Dilutions

We will simulate a reaction volume of 1.5 mL (common standard).

-

Target Range: 0 to 12

g per tube.

| Tube ID | Vol. Working Sol. (10 | Vol. Assay Buffer | Vol. Glycine Stop Sol. | Final Mass Phenolphthalein ( |

| S0 (Blank) | 0 | 1000 | 2000 | 0.0 |

| S1 | 200 | 800 | 2000 | 2.0 |

| S2 | 400 | 600 | 2000 | 4.0 |

| S3 | 600 | 400 | 2000 | 6.0 |

| S4 | 800 | 200 | 2000 | 8.0 |

| S5 | 1000 | 0 | 2000 | 10.0 |

| S6 | 1200 | -200 | 2000 | 12.0 |

*For S6, use 1200

Crucial Technique: The ratio of [Sample Volume]:[Stop Solution] must be constant. In the table above, we simulate a reaction where 1.0 mL of sample is stopped with 2.0 mL of Glycine buffer.

Step 4: Measurement

-

Mix all tubes by inversion (vortexing can create bubbles; if bubbles form, centrifuge briefly).

-

Transfer to cuvettes.

-

Read Absorbance at 540 nm .[2]

-

Subtract the S0 (Blank) OD from all other readings.

Experimental Workflow: The Enzyme Assay

This section contextualizes how the standard curve applies to the actual samples.

Diagram 2: Assay Workflow

Caption: Standard workflow for colorimetric

Data Analysis & Unit Definition

The "Fishman Unit"

Historically, one Fishman unit is defined as the amount of enzyme that liberates 1.0

Calculation Logic

-

Linear Regression: Plot

OD540 (y-axis) vs. -

Equation:

(where -

Sample Calculation:

-

Activity Formula:

- : Dilution Factor of the enzyme.

- : Incubation time in hours.

- : Volume of enzyme added (mL).

Expertise & Troubleshooting (Self-Validating the Protocol)

1. The "Fading" Phenomenon (pH Drift)

-

Issue: Samples turn pink but fade to clear within 10-15 minutes.

-

Cause: The pH is too high (>11.5). This happens if the enzyme buffer was too weak or the stop solution was too concentrated in NaOH.

-

Validation: Check the final pH of the reaction mix in the cuvette. It must be between 10.0 and 11.0.

2. Protein Precipitation

-

Issue: Cloudy solution upon adding Glycine buffer.

-

Cause: High protein content in the sample (e.g., liver homogenate) precipitates at high pH/salt.

-

Fix: Add 0.1% BSA to the buffer or centrifuge samples after stopping but before reading absorbance.

3. Substrate Hydrolysis (Background Noise)

-

Issue: High background in blanks.

-

Cause: Phenolphthalein glucuronide can spontaneously hydrolyze if stored in unbuffered water or exposed to light.

-

Fix: Always prepare substrate fresh or store frozen in dark, buffered aliquots.

References

-

Sigma-Aldrich (Merck).

-Glucuronidase (EC 3.2.1.31). -

Fishman, W. H., & Bernfeld, P. (1955).[2] Glucuronidases.[1][2][3][4][5] Methods in Enzymology, 1, 262-269.[2]

-

Worthington Biochemical. Glucuronidase, Beta - Assay Procedures.

-

Integrated Micro-Chromatography Systems (IMCS). Enzyme Activities (Fishman Units) Correlate Poorly with Hydrolysis Efficiencies.

Sources

Application Note: Spectrophotometric Determination of β-Glucuronidase Activity Using Phenolphthalein Glucuronide

Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide & Protocol

Executive Summary

The accurate quantification of β-glucuronidase (GUS, EC 3.2.1.31) activity is a critical workflow in drug metabolism and pharmacokinetics (DMPK), toxicology, and prodrug development. GUS catalyzes the hydrolysis of β-D-glucuronic acid residues from various aglycones, effectively reversing hepatic Phase II glucuronidation. This application note details a robust, self-validating spectrophotometric assay utilizing phenolphthalein β-D-glucuronide as the substrate. By leveraging a highly specific enzymatic cleavage followed by a pH-driven structural rearrangement, this protocol provides a high-throughput, cost-effective method for quantifying GUS activity across diverse biological matrices.

Mechanistic Rationale & Biochemical Causality

To achieve reproducible results, it is imperative to understand the causality behind the assay's biochemical design. The assay relies on a "stopped-rate" colorimetric methodology driven by two distinct phases:

-

Enzymatic Specificity (Phase 1): Phenolphthalein β-D-glucuronide is a colorless, water-soluble conjugate. It is highly specific to the active site of β-glucuronidase. Upon incubation at 37°C, the enzyme hydrolyzes the glycosidic bond, liberating free D-glucuronic acid and the aglycone, phenolphthalein .

-

pH-Driven Signal Generation (Phase 2): At the acidic-to-neutral pH required for enzyme activity (pH 4.5–6.8), the liberated phenolphthalein remains in a colorless lactone state. The reaction is forcefully terminated by introducing a highly alkaline stop buffer (pH > 10.0). This sudden alkalization denatures the enzyme (stopping the reaction) and forces the free phenolphthalein to undergo a structural rearrangement into a highly conjugated quinoid structure , which exhibits a vibrant magenta/pink color with a peak molar absorptivity at 540 nm .

Expert Insight - Mitigating False Positives: To ensure the assay is self-validating and that the 540 nm signal is exclusively derived from GUS (and not non-specific esterases), a parallel control reaction must be run using D-saccharic acid 1,4-lactone (saccharolactone) . Saccharolactone is a transition-state analog and a potent competitive inhibitor of GUS. Any residual signal in the saccharolactone-treated sample represents matrix background or non-specific cleavage, which must be subtracted from the total activity.

Experimental Workflow

Enzymatic hydrolysis of phenolphthalein β-D-glucuronide and pH-dependent colorimetric detection.

Reagent Preparation & Optimization

The optimal pH for GUS varies drastically depending on its biological origin. Using the incorrect buffer will result in near-total loss of catalytic activity.

Table 1: Buffer Selection by Enzyme Source

| Enzyme Source | Optimal pH | Recommended Buffer System |

| Mammalian (Human plasma, Bovine liver) | 4.5 – 5.0 | 0.1 M Sodium Acetate |

| Mollusk (Helix pomatia, Abalone) | 3.8 – 5.0 | 0.1 M Sodium Acetate |

| Bacterial (Escherichia coli) | 6.8 | 0.1 M Sodium Phosphate |

Table 2: Core Reagents

| Reagent Name | Concentration / Composition | Purpose |

| Reaction Buffer | 0.1 M (pH matched to source, see Table 1) | Maintains optimal thermodynamic environment for catalysis. |

| Substrate Solution | 0.03 M Phenolphthalein β-D-glucuronide | Target substrate. Dissolve in Reaction Buffer. |

| Stop Buffer | 0.2 M Glycine, 0.2% SDS (pH 10.5) | Terminates reaction and induces color shift. Note: SDS prevents protein precipitation upon alkalization, preventing light scattering at 540 nm. |

| Inhibitor (Control) | 20 mM Saccharolactone | Competitive inhibitor for self-validating blank. |

| Standard | 1.0 mg/mL Phenolphthalein in 50% Ethanol | Used to generate the calibration curve. |

Step-by-Step Experimental Protocol

Part A: Standard Curve Generation

-

Prepare a serial dilution of the Phenolphthalein Standard (0, 5, 10, 20, 30, 40, and 50 µg/mL) using the Stop Buffer as the diluent.

-

Pipette 200 µL of each standard into a clear 96-well microplate.

-

Read absorbance at 540 nm . Plot Absorbance vs. Concentration (µg/mL) to determine the slope (

) and y-intercept (

Part B: Enzymatic Assay Workflow

Perform all samples in triplicate. For every unknown sample, prepare a "Sample Blank" containing the saccharolactone inhibitor.

-

Reaction Assembly:

-

Test Sample: Add 50 µL of biological sample (e.g., plasma, tissue homogenate) + 50 µL Reaction Buffer to a microcentrifuge tube.

-

Sample Blank: Add 50 µL of biological sample + 50 µL of 20 mM Saccharolactone (prepared in Reaction Buffer).

-

-

Equilibration: Pre-incubate all tubes at 37°C for 5 minutes to ensure thermal equilibrium.

-

Initiation: Add 50 µL of the 0.03 M Substrate Solution to all tubes. Mix gently by tapping.

-

Incubation: Incubate precisely at 37°C for 60 minutes. (Note: For highly active recombinant enzymes, incubation time can be reduced to 10–30 minutes).

-

Termination & Color Development: Rapidly add 250 µL of the Alkaline Stop Buffer (pH 10.5) to all tubes. A visible shift to pink/magenta will occur in active samples.

-

Clarification: Centrifuge the tubes at 3,000 x g for 5 minutes. This step is critical to pellet any insoluble cellular debris that escaped SDS solubilization.

-

Measurement: Transfer 200 µL of the clarified supernatant to a clear 96-well microplate and measure the absorbance at 540 nm using a spectrophotometric plate reader.

Data Analysis & Quantification

The Fishman Unit

Enzyme activity is classically reported in Fishman Units (or modified Sigma units). Definition: One Fishman Unit is defined as the amount of enzyme that liberates 1.0 µg of phenolphthalein from phenolphthalein glucuronide per hour at 37°C at the enzyme's optimal pH .

Calculation Formula

-

Calculate the

for each sample: -

Use the standard curve to determine the amount of phenolphthalein liberated (

): -

Calculate Activity (Fishman Units / mL of sample):

Where Sample Volume is 0.05 mL, and Incubation Time is 1 hour.

References

-

Kunihiro AG, Luis PB, Brickey JA, et al. "Beta-Glucuronidase Catalyzes Deconjugation and Activation of Curcumin-Glucuronide in Bone." Journal of Natural Products. 2019;82(3):500-509. Available at:[Link]

-

Ruíz-Arias A, et al. "β-Glucuronidase and Its Relationship With Clinical Parameters and Biomarkers of Pesticide Exposure." Journal of Occupational and Environmental Medicine. 2018;60(11):e603-e608. Available at:[Link]

High-throughput screening for β-glucuronidase inhibitors with phenolphthalein glucuronide

High-Throughput Screening for -Glucuronidase Inhibitors: A Colorimetric Approach Using Phenolphthalein Glucuronide

Abstract & Clinical Relevance

The human gut microbiome plays a pivotal role in the metabolism of xenobiotics. A clinically critical example is the reactivation of the chemotherapeutic agent Irinotecan (CPT-11) . While the liver detoxifies the active metabolite SN-38 into inactive SN-38-glucuronide (SN-38G), bacterial

This application note details a robust, cost-effective High-Throughput Screening (HTS) assay to identify specific inhibitors of bacterial

Assay Principle & Mechanism

The assay relies on a two-step "Hydrolysis-and-Shift" mechanism.

-

Enzymatic Hydrolysis (Neutral pH): At physiological pH (6.8),

-glucuronidase cleaves the glycosidic bond of phenolphthalein glucuronide. The released phenolphthalein is colorless in this protonated state. -

Alkaline Development (Basic pH): The reaction is terminated by a high-pH Stop Solution (pH > 10). This deprotonates the phenolphthalein, causing a structural rearrangement to its quinoid form, which exhibits a strong pink/fuchsia absorbance at 540–555 nm .

Signal Pathway Diagram

Figure 1: Chemical mechanism of the Phenolphthalein Glucuronide assay. The colorimetric signal is dependent on the final alkaline shift.

Materials & Reagents

Critical Reagent List

| Component | Specification | Purpose |

| Enzyme | Target enzyme (mimics microbiome activity).[1][2][3] | |

| Substrate | Phenolphthalein | Chromogenic substrate.[4] |

| Reaction Buffer | 75 mM HEPES or Phosphate, pH 6.8 | Maintains physiological pH for enzyme kinetics. |

| Stop Solution | 200 mM Glycine-NaOH, pH 10.4 | Terminates reaction & develops color. |

| Control Inhibitor | D-Saccharic acid 1,4-lactone | Validated competitive inhibitor ( |

| Plates | 384-well clear flat-bottom (PS) | Optical clarity for absorbance reading. |

Reagent Preparation

-

Assay Buffer (pH 6.8): Dissolve Potassium Phosphate Monobasic in ultra-pure water. Adjust pH to 6.8 using 1M KOH. Add 0.01% Triton X-100 to prevent enzyme adsorption to plastics.

-

Substrate Stock (100 mM): Dissolve Phenolphthalein Glucuronide in water. Sonicate if necessary. Store at -20°C. Note: Protect from light.

-

Stop Solution (pH 10.4): Dissolve Glycine in water. Adjust pH to 10.4 vigorously with 5M NaOH.

Experimental Protocol: HTS Workflow

Phase 1: Enzyme Optimization ( Determination)

Before screening, you must determine the

-

Prepare a dilution series of Substrate (0 – 2 mM).

-

Incubate with fixed Enzyme concentration (e.g., 50 U/mL) for 30 mins at 37°C.

-

Add Stop Solution and read OD540.

-

Plot Michaelis-Menten curve. Typical

for E. coli GUS is ~100-300

Phase 2: Screening Protocol (384-well Plate)

Total Volume: 50

-

Compound Transfer: Dispense 0.5

L of test compounds (10 mM DMSO stock) into wells.-

Columns 1-2: Negative Control (DMSO only, 0% Inhibition).

-

Columns 23-24: Positive Control (Saccharolactone 1 mM, 100% Inhibition).

-

-

Enzyme Addition: Dispense 25

L of Enzyme Solution (diluted in Assay Buffer) to all wells.-

Pre-incubation: 10-15 minutes at Room Temp (allows slow-binding inhibitors to interact).

-

-

Substrate Initiation: Dispense 24.5

L of Substrate Solution (at -

Incubation: Incubate for 45–60 minutes at 37°C.

-

Termination: Dispense 50

L of Stop Solution (pH 10.4).-

Visual Check: Wells should turn pink immediately. Positive controls remain clear/pale.

-

-

Detection: Centrifuge plate (1000 rpm, 1 min) to remove bubbles. Read Absorbance at 540 nm .

HTS Logic Flow

Figure 2: Step-by-step liquid handling workflow for 384-well plate screening.

Data Analysis & Validation

Calculating Z-Factor (Z')

The Z-factor is the primary metric for assay robustness.[5] A value of 0.5 < Z' < 1.0 indicates an excellent assay.[5][6][7]